molecular formula C10H9F3O B3096458 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one CAS No. 128271-44-3

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one

Cat. No.: B3096458
CAS No.: 128271-44-3
M. Wt: 202.17 g/mol
InChI Key: FFSQUPZKCFPFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one ( 128271-44-3), with a molecular formula of C 10 H 9 F 3 O and a molecular weight of 202.17 g/mol, is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry . This compound is characterized by a ketone group attached to a phenyl ring and a propanone backbone featuring both a methyl substituent and a terminal trifluoromethyl (CF 3 ) group . The trifluoromethyl group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Furthermore, the CF 3 group significantly increases the compound's lipophilicity, which can improve cell membrane permeability and metabolic stability in bioactive molecules . These properties make fluorinated compounds like this highly valuable in the development of pharmaceuticals and agrochemicals . Research Applications: • Chemical Synthesis: Acts as a key synthetic intermediate for constructing more complex molecules. It can undergo various reactions, including oxidation, reduction, and nucleophilic substitution at the carbonyl group . • Pharmaceutical Research: Used as a precursor in the synthesis of potential drug candidates. The incorporation of the CF 3 group is a common strategy to fine-tune the properties of lead compounds . • Agrochemical Research: Serves as a building block in the development of active ingredients for crop protection, leveraging the stability and bioavailability imparted by the trifluoromethyl group . ATTENTION: This product is intended for research purposes only. It is strictly not for human or veterinary use .

Properties

IUPAC Name

3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSQUPZKCFPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one typically involves the reaction of 3,3,3-Trifluoro-2-methylpropanoic acid with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential neuroprotective properties in vitro.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylpropanones

a) 1-(3-(Trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
  • Structural Difference : The trifluoromethyl group is at the meta position of the phenyl ring.
  • Similarity score: 0.82 .
b) 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 711-33-1)
  • Structural Difference : The trifluoromethyl group is at the para position.
  • Impact : Para substitution maximizes electronic effects (e.g., resonance withdrawal), enhancing the ketone's electrophilicity. However, para derivatives often exhibit lower solubility in polar solvents compared to ortho analogs. Similarity score: 0.82 .

Trifluoromethylpropanones with Additional Substituents

a) 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9)
  • Structural Features : Contains both a fluorine and a trifluoromethyl group on the phenyl ring, with the ketone at the propan-2-one position.
  • Properties :
    • Boiling Point: 198.4°C (predicted), lower than typical propan-1-one derivatives due to reduced molecular weight.
    • Density: 1.268 g/cm³, reflecting increased fluorination .
b) 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1)
  • Structural Features : Chloro and methoxy substituents on the phenyl ring.
  • Impact : The electron-donating methoxy group counteracts the electron-withdrawing effects of the trifluoromethyl group, altering reactivity in substitution reactions. Chlorine enhances lipophilicity .

Enone Derivatives with Trifluoromethyl Groups

Compounds like 1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one () differ significantly due to their α,β-unsaturated ketone (enone) structure. The conjugation between the carbonyl and double bond increases UV absorption and reactivity in Michael additions, unlike the saturated propanone backbone of the target compound .

Perfluorinated Compounds

Heavily fluorinated analogs, such as 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane (CAS 28523-86-6), exhibit higher thermal and chemical stability but lack the aromatic ketone functionality critical for interactions in biological systems .

Biological Activity

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one, also known by its CAS number 128271-44-3, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₇F₃O
  • Molecular Weight : 188.15 g/mol
  • CAS Number : 128271-44-3

The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets. Its presence often leads to increased potency in pharmacological applications compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • GABA Receptor Modulation : Preliminary studies indicate that this compound may enhance GABA(A) receptor activity, which is crucial for its potential use as an anesthetic agent. This modulation can lead to increased inhibitory neurotransmission in the central nervous system (CNS) .
  • Anesthetic Properties : Similar compounds have shown efficacy in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane, suggesting that this compound may possess comparable anesthetic properties .

Biological Activity

The compound exhibits a range of biological activities that are summarized in the following table:

Biological Activity Description
Anesthetic Activity Potential to reduce MAC of isoflurane without significant cardiovascular side effects .
Anticonvulsant Activity Demonstrated potent anticonvulsant effects in animal models .
Neuroprotective Effects May enhance GABAergic transmission, offering protection against excitotoxicity .
Antimicrobial Properties Trifluoromethyl ketones have been explored for their antimicrobial potential .

Case Studies and Research Findings

  • Study on Anesthetic Properties : A study evaluated various analogs of this compound for their ability to reduce MAC in isoflurane anesthesia. The findings indicated that certain analogs exhibited significant reductions in MAC without affecting heart rate or blood pressure .
  • Anticonvulsant Efficacy : In another study focusing on anticonvulsant activity, the compound was tested against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. It showed a therapeutic index of 10 for MES activity, indicating a strong anticonvulsant effect .

Q & A

Basic: What are the common synthetic routes for preparing 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation of benzene derivatives with trifluoromethylated precursors. Key steps include:

  • Step 1: Introduction of the trifluoromethyl group via nucleophilic substitution or radical fluorination. For example, using trifluoromethyl iodide (CF₃I) under UV light to functionalize intermediates .
  • Step 2: Acylation of the phenyl ring using acetyl chloride derivatives. Catalysts like AlCl₃ or BF₃·Et₂O are critical for activating the carbonyl electrophile .
  • Step 3: Methyl group introduction via alkylation, often employing Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions .

Optimization Factors:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Solvent: Dichloromethane or THF improves solubility of intermediates, while polar aprotic solvents (DMF) enhance nucleophilic substitutions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Single-crystal XRD using SHELX software resolves the stereochemistry and bond angles. The trifluoromethyl group’s electron density map confirms its orientation .
  • NMR Spectroscopy:
    • ¹⁹F NMR: A singlet near δ -60 ppm confirms the CF₃ group’s equivalence .
    • ¹H NMR: Methyl protons appear as a doublet (δ 1.8–2.1 ppm, J = 6.5 Hz) due to coupling with adjacent carbons .
  • Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 232.07 (C₁₁H₁₀F₃O⁺), corroborating the molecular formula .

Advanced: What role does the trifluoromethyl group play in the compound’s reactivity and stability compared to non-fluorinated analogs?

Methodological Answer:

  • Electron-Withdrawing Effect: The CF₃ group reduces electron density at the carbonyl carbon, increasing electrophilicity and accelerating nucleophilic additions (e.g., with amines or hydrazines) .
  • Metabolic Stability: Fluorine’s inductive effect slows oxidative degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles in drug candidates .
  • Thermal Stability: The CF₃ group’s strong C-F bonds raise decomposition temperatures (>200°C vs. ~150°C for non-fluorinated analogs) .

Contradictions in Data:

  • Some studies report reduced solubility in polar solvents due to fluorine’s hydrophobicity, while others note improved solubility in fluorinated solvents (e.g., hexafluoroisopropanol). This discrepancy requires solvent polarity index analysis .

Advanced: How do steric and electronic effects of the methyl and trifluoromethyl groups influence the compound’s interactions in catalytic processes?

Methodological Answer:

  • Steric Effects: The methyl group at C2 introduces steric hindrance, reducing accessibility to bulky catalysts (e.g., Pd/C in hydrogenation). Computational modeling (DFT) predicts a 15% slower reaction rate compared to des-methyl analogs .
  • Electronic Effects: The CF₃ group’s electronegativity polarizes the carbonyl, enhancing Lewis acid-catalyzed reactions. For example, AlCl₃-mediated Friedel-Crafts reactions proceed 30% faster than with non-fluorinated ketones .
  • Catalyst Design: Asymmetric catalysis using chiral ligands (e.g., BINOL) is less effective due to CF₃-induced electronic quenching, necessitating fluorinated catalysts like (R)-TRIP .

Advanced: What strategies are effective in resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Reassessment: Reproducing assays with standardized concentrations (e.g., 1–100 µM) eliminates variability from non-linear pharmacokinetics .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in reported IC₅₀ values .
  • Target Validation: CRISPR-Cas9 knockout of putative targets (e.g., kinases) clarifies off-pathway effects. For instance, conflicting data on COX-2 inhibition were resolved by confirming off-target binding to prostaglandin receptors .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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